molecular formula C11H10N2O2 B1418349 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide CAS No. 1170060-49-7

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide

Cat. No.: B1418349
CAS No.: 1170060-49-7
M. Wt: 202.21 g/mol
InChI Key: GVNOEMMGTSMBME-UHFFFAOYSA-N
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Description

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide ( Molecular Formula: C11H10N2O2) is a high-purity chemical compound serving as a versatile intermediate in organic synthesis and drug discovery . This compound features a 4-quinolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Recent research highlights the significant potential of this core structure in the development of novel anticancer therapies. Derivatives based on the (4-oxo-1,4-dihydroquinolin-2-yl) moiety have been synthesized and investigated for their anti-cancer activity, demonstrating its value as a key building block in oncology research . Furthermore, the quinolinone scaffold is recognized as a Hydrogen Bonding (HB) heterocycle in the design of potent enzyme inhibitors, particularly in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase inhibitors for anti-angiogenic cancer therapy . This acetamide derivative provides researchers with a critical starting point for the synthesis of more complex molecules targeting various disease pathways. The product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-oxoquinolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNOEMMGTSMBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170060-49-7
Record name 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide
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Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The most common and foundational approach involves cyclization reactions starting from anthranilic acid derivatives:

  • Reaction Conditions: Typically, anthranilic acid reacts with acetic anhydride under reflux conditions, often in the presence of catalysts such as polyphosphoric acid or phosphoric acid, to facilitate cyclization into the quinoline ring system.

  • Mechanism: The process involves acylation of anthranilic acid to form an acyl intermediate, which then undergoes intramolecular cyclization to form the quinoline nucleus, followed by oxidation to introduce the keto functionality at the 4-position.

  • Outcome: This method yields 4-oxo-1,4-dihydroquinoline derivatives, which can be further functionalized to obtain the acetamide.

Functionalization to Introduce the Acetamide Group

Once the quinoline core is synthesized, the next step involves attaching the acetamide moiety:

  • Amide Coupling: The carboxylic acid group at the 1-position of the quinoline ring can be activated using coupling reagents such as HOBt (1-hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with ammonia or primary amines to form the acetamide.

  • Reagents and Conditions: Typical conditions involve stirring the quinoline-4-one derivative with the amine in the presence of coupling agents like HOBt or EDC (ethyl(dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF at room temperature or under gentle heating.

  • Example: In the synthesis of related quinoline derivatives, coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids with ammonia or acetamide derivatives yields the target acetamide compounds.

Alternative Synthetic Routes

Additional methods include:

Industrial-Scale Synthesis Considerations

For large-scale production, optimized reaction conditions are employed:

  • Use of Continuous Flow Reactors: To improve yield and safety, continuous flow systems facilitate controlled heating and mixing during cyclization and amidation steps.

  • Purification Techniques: Crystallization and chromatography are employed to ensure high purity, critical for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Cyclization of anthranilic acid derivatives Anthranilic acid, acetic anhydride Reflux, catalysts (acidic) Efficient for core synthesis Requires subsequent functionalization
Amide coupling of quinoline acids Quinoline-4-one derivatives, HOBt/EDC, ammonia or amines Room temperature to mild heating Direct formation of acetamide Sensitive to moisture, side reactions possible
N-Alkylation and nucleophilic substitution Halogenated quinolines, acetamide precursors Basic conditions, reflux Versatile, adaptable Multi-step, potential low yields

Research Findings and Data

  • Reaction Yields: Typical yields for cyclization reactions range from 70-85%, with subsequent amidation steps yielding around 75-90%.

  • Reaction Optimization: Studies indicate that using microwave irradiation can significantly reduce reaction times and improve yields during cyclization and amidation steps.

  • Structural Confirmation: Characterization via NMR, IR, and mass spectrometry confirms the formation of the desired 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide structure, with characteristic signals for the amide NH and quinoline keto groups.

Biological Activity

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline core fused with an acetamide group, which enhances its solubility and reactivity. The structural arrangement contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds structurally similar to 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide have shown effectiveness against drug-resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamideE. coli15 µg/mL
Similar Quinoline DerivativeS. aureus10 µg/mL
Similar Quinoline DerivativeC. albicans12 µg/mL

These results suggest that modifications in the quinoline structure can significantly impact antimicrobial efficacy .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Notably, compounds similar to 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity Assessment
A study evaluated the efficacy of several quinoline derivatives against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 20 µM against Caco-2 cells, highlighting their potential as anticancer agents.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)% Viability at 100 µM
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamideA5492560%
Similar Quinoline DerivativeCaco-22040%
Cisplatin (Control)A5491030%

The study concluded that the anticancer activity is structure-dependent, with specific substitutions enhancing efficacy against particular cell lines .

The mechanism by which 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It could bind to cellular receptors, influencing signaling pathways essential for proliferation and apoptosis.
  • DNA Interaction : There is potential for intercalation or binding to nucleic acids, thereby affecting gene expression and cell cycle progression .

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide is C11_{11}H10_{10}N2_2O2_2. Its structure features a quinoline core characterized by a fused bicyclic system with an acetamide functional group. The presence of the carbonyl group at position 4 enhances its reactivity and biological activity.

Antimicrobial Properties

Quinoline derivatives, including 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide, have been shown to exhibit significant antimicrobial activities against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions.

Anticancer Potential

Research has highlighted the anticancer potential of quinoline-based compounds. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways. The specific structure of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide may contribute to its effectiveness as an anticancer agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, quinoline derivatives have been reported to possess anti-inflammatory effects. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several quinoline derivatives, including 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide. The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound. In vitro assays demonstrated that 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide significantly inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased reactive oxygen species levels .

Case Study 3: Anti-inflammatory Mechanisms

A comprehensive analysis evaluated the anti-inflammatory mechanisms of quinoline derivatives. The findings indicated that 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide could effectively reduce inflammation in animal models by downregulating inflammatory markers and cytokines .

Comparison with Similar Compounds

Structural Variations

Core Heterocycle Modifications
  • Quinoline vs. Quinazoline: The quinoline core in the target compound differs from quinazoline derivatives (e.g., N-(2-(methylthio)-4-oxo-1,4-dihydroquinazolin-8-yl)acetamide, ). Thiazolidin-4-one Derivatives: Compounds such as N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide ( ) replace the quinoline core with a thiazolidinone ring. This modification introduces a sulfur atom and a five-membered ring, influencing conformational flexibility and cytotoxicity .
Substituent Diversity
  • Acetamide vs. Aryl Carboxamides: The target’s simple acetamide contrasts with bulky substituents in N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-adamantane-carboxamide ( ). Fluorinated Derivatives: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide ( ) incorporates a fluorobenzoyl group, which may improve metabolic stability and target affinity .

Physicochemical Properties

Compound Class Core Structure Molecular Weight (g/mol) Melting Point/Stability Key Functional Groups
Target Compound 4-Oxo-dihydroquinoline ~244 Not reported Acetamide, carbonyl
Quinazoline Derivative 4-Oxo-dihydroquinazoline ~300 (estimated) 320–340°C (decomp., ) Methylthio, morpholine
Thiazolidinone Derivative Thiazolidin-4-one ~250 (estimated) Not reported 4-Methylphenyl, benzamide
Naphthyridine Acetamide Naphthyridine 718.80 ( ) Not reported Trifluoromethyl, difluorophenyl
  • Thermal Stability : Quinazoline derivatives exhibit higher decomposition temperatures due to extended aromatic systems and hydrogen bonding ( ) .
  • Solubility : Fluorinated derivatives (e.g., ) may exhibit enhanced solubility in polar solvents compared to adamantane-containing analogs .

Q & A

Q. What are the established synthetic routes for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous scaffolds (e.g., 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives) are synthesized via one-pot reactions using acetic acid as a catalyst, followed by purification via column chromatography . Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during acetylation steps, as seen in morpholinone-based acetamide syntheses .
  • Catalyst selection : Acidic or basic catalysts (e.g., Na₂CO₃) improve reaction efficiency in nucleophilic substitutions .
  • Purification : Gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) enhances purity .

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide complexes?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and coordination geometries. For example, a copper(II) complex of this compound was characterized as triclinic (space group P1) with unit cell parameters a = 9.543 Å, b = 11.121 Å, and interaxial angles α = 70.03°, β = 71.27° . Key steps include:

  • Data collection : Use a Bruker APEXII diffractometer with graphite-monochromated radiation.
  • Absorption correction : Apply multi-scan methods (e.g., SADABS) to address crystal imperfections .
  • Validation : Cross-check with NMR and ESI-MS data to confirm molecular integrity .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide derivatives, and how can they be tested?

Antifungal and antitumor activities are linked to structural motifs like the 4-oxo-quinoline ring. For instance, derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced activity against A. solani (EC₅₀ = 1–2 µg/mL) by disrupting fungal membrane integrity . Testing strategies include:

  • In vitro assays : Dose-response studies on cancer cell lines (e.g., renal adenocarcinoma 769-P) to quantify IC₅₀ values .
  • Apoptosis assays : Flow cytometry to measure caspase activation and DNA fragmentation in treated cells .
  • Molecular docking : Simulate interactions with fungal cytochrome P450 or human topoisomerase II targets .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamide derivatives?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

  • Substituent effects : The 4-methylphenyl group on thiazolidin-4-one derivatives enhances antiproliferative activity by 40% compared to unsubstituted analogs .
  • Assay standardization : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Meta-analysis : Compare data across peer-reviewed studies while excluding unreliable sources (e.g., vendor databases) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB < −1) based on lipophilicity (logP ≈ 2.5) .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antifungal EC₅₀ values to guide lead optimization .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins over 100-ns trajectories to prioritize candidates .

Methodological Challenges and Solutions

Q. How can researchers address the lack of in vivo toxicity data for high-activity 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide analogs?

  • Rodent models : Conduct acute toxicity studies (OECD 423) at doses ≥100 mg/kg, monitoring hepatic/renal biomarkers .
  • Microbiome impact : Use 16S rRNA sequencing to assess effects on gut microbiota after oral administration .
  • Toxicogenomics : RNA-seq profiling of liver tissues to identify dysregulated pathways (e.g., CYP450 enzymes) .

Q. What strategies improve the reproducibility of crystallographic data for metal complexes of this compound?

  • Crystal growth : Optimize solvent systems (e.g., CH₃OH/CH₂Cl₂) and slow evaporation rates to obtain diffraction-quality crystals .
  • Data deposition : Submit raw datasets to repositories like the Cambridge Structural Database (CSD) for independent validation .
  • Software updates : Use SHELXL-2018 for improved handling of disordered solvent molecules .

Tables of Key Data

Q. Table 1. Antifungal Activity of Selected Analogues

CompoundEC₅₀ (µg/mL) vs. A. solaniSubstituent PositionReference
4e1.24-Oxo-thiazolidinone
Control1.5 (Chlorothalonil)

Q. Table 2. Crystallographic Parameters for Copper(II) Complex

ParameterValue
Space groupP1
Unit cell (Å)a = 9.543, b = 11.121
Z2
R-factor (%)4.82

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide
Reactant of Route 2
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2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide

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